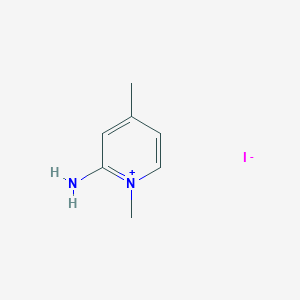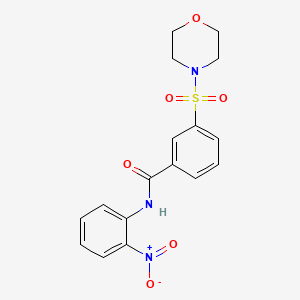
2-amino-1,4-dimethylpyridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1,4-dimethylpyridinium iodide is a chemical compound used in scientific research for its unique properties. It is commonly referred to as ADMP and is synthesized using a specific method. ADMP has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
ADMP has a unique structure that allows it to interact with metal ions and form stable complexes. It has been shown to coordinate with various metal ions such as copper, zinc, and nickel. The coordination of ADMP with metal ions has been studied for its potential applications in catalysis and materials science.
Biochemical and Physiological Effects:
ADMP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in lab experiments. ADMP has been used in various studies to investigate the effects of metal complexes on biological systems.
実験室実験の利点と制限
ADMP has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity. ADMP has been used in various studies as a precursor for the synthesis of metal complexes and coordination polymers. However, one of the limitations of ADMP is its limited solubility in water. This can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of ADMP. One potential application is in the field of catalysis. ADMP has been shown to coordinate with various metal ions, which could be used in the development of new catalysts. Another potential application is in the field of materials science. ADMP has been used as a precursor for the synthesis of various metal complexes and coordination polymers, which could have potential applications in the development of new materials. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of ADMP.
Conclusion:
In conclusion, ADMP is a unique chemical compound that has been extensively studied for its potential applications in various scientific fields. The synthesis method is relatively simple and ADMP has been shown to have low toxicity. ADMP has been used in various studies to investigate the effects of metal complexes on biological systems and has potential applications in catalysis and materials science. Further studies could be conducted to investigate the biochemical and physiological effects of ADMP, and to develop new materials and catalysts using ADMP as a precursor.
合成法
ADMP is synthesized by reacting 2-amino-4,5-dimethylpyridine with iodomethane in the presence of a base. The reaction takes place in an organic solvent and yields ADMP as a white crystalline solid. The synthesis method is relatively simple and has been used in various scientific studies.
科学的研究の応用
ADMP has been extensively studied for its potential applications in the field of materials science. It has been used as a precursor for the synthesis of various metal complexes and coordination polymers. ADMP has also been studied for its potential use in organic electronics and optoelectronic devices.
特性
IUPAC Name |
1,4-dimethylpyridin-1-ium-2-amine;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.HI/c1-6-3-4-9(2)7(8)5-6;/h3-5,8H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZOLDNEGRSROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C=C1)C)N.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-6-ethoxyphenol](/img/structure/B5147421.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5147437.png)
![methyl 4-[5-methyl-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B5147438.png)
![methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5147451.png)
![ethyl 4-[({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-1-piperidinecarboxylate](/img/structure/B5147458.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5147470.png)
![1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B5147480.png)

![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B5147497.png)
![{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)

